molecular formula C28H33NO6 B8574183 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE

5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE

Cat. No.: B8574183
M. Wt: 479.6 g/mol
InChI Key: WXHRJVASLLUISW-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[25]OCTANE-5,6,7-TRICARBOXYLATE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a dibenzylamine derivative, under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the spirocyclic intermediate with tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Shares a similar spirocyclic core but differs in functional groups.

    4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Another spirocyclic compound with different substituents.

Uniqueness

5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H33NO6

Molecular Weight

479.6 g/mol

IUPAC Name

5-O,6-O-dibenzyl 7-O-tert-butyl (6S,7S)-5-azaspiro[2.5]octane-5,6,7-tricarboxylate

InChI

InChI=1S/C28H33NO6/c1-27(2,3)35-24(30)22-16-28(14-15-28)19-29(26(32)34-18-21-12-8-5-9-13-21)23(22)25(31)33-17-20-10-6-4-7-11-20/h4-13,22-23H,14-19H2,1-3H3/t22-,23-/m0/s1

InChI Key

WXHRJVASLLUISW-GOTSBHOMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC2(CC2)CN([C@@H]1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(CC2)CN(C1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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